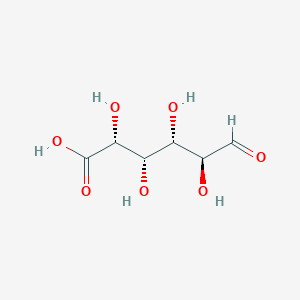

L-Guluronic acid

Description

Properties

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331557 | |

| Record name | L-Guluronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-15-8 | |

| Record name | L-Guluronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guluronic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Guluronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GULURONIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58QGW9MR67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Guluronic acid fundamental biochemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Guluronic acid, a C-5 epimer of D-mannuronic acid, is a fundamental monosaccharide primarily recognized for its role as a key constituent of alginate, a polysaccharide abundant in brown algae.[1][2] Its unique stereochemistry dictates the physical and biological properties of alginate, including its gelling capabilities with divalent cations, which is crucial for various applications in the food, pharmaceutical, and biomedical fields. Beyond its structural role in alginate, this compound is an intermediate in the uronic acid pathway, a metabolic route for the conversion of glucose to other essential compounds. This technical guide provides an in-depth overview of the core biochemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and its involvement in key metabolic pathways. Detailed experimental protocols for its analysis and characterization are also presented to support further research and development.

Physicochemical and Spectroscopic Properties

This compound is a sugar acid with the chemical formula C6H10O7 and a molecular weight of 194.14 g/mol .[1] Its structure and properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | [1] |

| Molecular Formula | C6H10O7 | [1] |

| Molecular Weight | 194.14 g/mol | [1] |

| CAS Number | 1986-15-8 | [2] |

| pKa | ~3.65 (within alginate polymer) |

Table 2: Spectroscopic Data for this compound (within Alginate)

| Spectroscopic Technique | Peak Assignment | Chemical Shift / Wavenumber (cm⁻¹) | Reference |

| ¹H-NMR | H1 (anomeric proton) | 5.473 ppm | [3] |

| H2 | 4.318 ppm | [3] | |

| H3 | 4.446 ppm | [3] | |

| H4 | 4.571 ppm | [3] | |

| H5 | 4.883 ppm | [3] | |

| ¹³C-NMR | Anomeric Carbon | ~100-103 ppm | [4] |

| Carboxyl Carbon | ~175-178 ppm | [4] | |

| FTIR | O-H stretching | ~3400 cm⁻¹ (broad) | |

| C=O stretching (carboxyl) | ~1600-1630 cm⁻¹ | ||

| C-O stretching | ~1030-1090 cm⁻¹ | ||

| Characteristic peak | 961 cm⁻¹ | [5] |

Biological Role and Metabolic Pathways

This compound plays a significant role in two primary biological contexts: as a monomeric unit of alginate and as an intermediate in the uronic acid pathway.

Alginate Biosynthesis and Structure

Alginate is a linear polysaccharide synthesized by brown algae and some bacteria, such as Azotobacter and Pseudomonas species.[6] It is composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[7] The initial polymer, polymannuronic acid, undergoes enzymatic epimerization where some M-residues are converted to G-residues.[6] This conversion is catalyzed by a family of enzymes called mannuronan C-5-epimerases. The arrangement of M and G blocks (MM-blocks, GG-blocks, and MG-blocks) determines the physicochemical properties of the alginate, such as its viscosity and ability to form gels in the presence of divalent cations like Ca²⁺. The GG-blocks are particularly important for gel formation through the "egg-box" model of ion chelation.

References

- 1. This compound | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guluronic acid - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Genetics of Bacterial Alginate: Alginate Genes Distribution, Organization and Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial alginate production: an overview of its biosynthesis and potential industrial production - ProQuest [proquest.com]

An In-depth Technical Guide to the Discovery and Isolation of L-Guluronic Acid from Brown Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-guluronic acid, a C-5 epimer of D-mannuronic acid, is a uronic acid of significant interest in biomedical research and pharmaceutical development.[1] It is a primary constituent of alginic acid, a polysaccharide abundant in the cell walls of brown algae (Phaeophyceae). The arrangement of this compound and D-mannuronic acid residues in the alginate polymer dictates its physicochemical properties, such as gelling strength and viscosity, which are crucial for various applications. This guide provides a comprehensive overview of the historical discovery of this compound and a detailed technical protocol for its isolation and purification from brown algae.

The discovery of alginate dates back to 1881 by the British chemist E. C. C. Stanford.[2] Initially, it was believed that alginic acid was composed solely of D-mannuronic acid. However, in 1955, Fischer and Dorfel made the crucial discovery that alginic acid is a copolymer containing both D-mannuronic acid and this compound.[3] This finding was pivotal in understanding the structural diversity and functional properties of alginates from different brown seaweed species.

This document outlines the methodologies for the extraction of alginate from brown algae, its subsequent hydrolysis to release the constituent uronic acids, and the chromatographic separation and purification of this compound. Furthermore, it delves into the emerging understanding of the biological activity of this compound derivatives, particularly in the context of immune signaling.

Data Presentation: Quantitative Analysis of Alginate and this compound Content

The content of alginate and the ratio of D-mannuronic acid to this compound (M/G ratio) vary significantly among different species of brown algae and even between different parts of the same plant. This variation is a critical factor in selecting the appropriate raw material for this compound isolation. The following tables summarize key quantitative data from various studies.

Table 1: Alginate Yield and M/G Ratio in Various Brown Algae Species

| Brown Algae Species | Alginate Yield (% dry weight) | M/G Ratio | Reference(s) |

| Laminaria hyperborea (stipes) | 25 - 38 | 0.45 - 0.70 | [4] |

| Laminaria digitata | 16 - 36 | 1.20 - 1.80 | [3] |

| Macrocystis pyrifera | 18 - 45 | 1.50 - 2.30 | [3] |

| Sargassum species | 17 - 45 | 0.23 - 1.22 | [4] |

| Ascophyllum nodosum | 22 - 30 | 1.00 - 1.85 | [3] |

| Lessonia trabeculata | 13 - 29 | 0.61 - 0.86 | [3] |

| Durvillaea potatorum | 45 - 55 | Not specified | [3] |

Table 2: Recovery of Uronic Acids from Alginate Hydrolysis

| Hydrolysis Method | D-Mannuronic Acid Recovery (%) | This compound Recovery (%) | Reference(s) |

| Improved Sulfuric Acid Method | 80.9 | 62.8 | [5] |

| Trifluoroacetic Acid (2M, 100°C, 5h) | Not specified | Not specified | [3] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of this compound from brown algae, encompassing alginate extraction, acid hydrolysis, and purification of the target uronic acid.

Alginate Extraction from Brown Algae

This protocol is a widely used method for the initial extraction of alginate.

Materials:

-

Dried brown algae (e.g., Laminaria hyperborea stipes for high G-content)

-

0.1 M HCl

-

Sodium carbonate (Na₂CO₃) solution (e.g., 3% w/v)

-

Ethanol (95%)

-

Calcium chloride (CaCl₂) solution

-

Deionized water

-

Blender or grinder

-

Beakers and flasks

-

Centrifuge and tubes

-

Filtration apparatus (e.g., cheesecloth, filter paper)

Procedure:

-

Preparation of Seaweed: Wash the dried seaweed with deionized water to remove sand and epiphytes. Dry the seaweed in an oven at 60°C to a constant weight. Grind the dried seaweed into a fine powder.

-

Acid Pre-treatment: Suspend the seaweed powder in 0.1 M HCl at a 1:20 (w/v) ratio for 2 hours at room temperature with constant stirring. This step converts the insoluble alginate salts into alginic acid.

-

Neutralization and Extraction: Centrifuge the suspension and discard the supernatant. Wash the pellet with deionized water until the pH is neutral. Resuspend the pellet in a sodium carbonate solution (e.g., 3% w/v) at a 1:20 (w/v) ratio. Heat the mixture to 50-60°C for 2-3 hours with constant stirring to convert the insoluble alginic acid into soluble sodium alginate.

-

Clarification: Dilute the viscous solution with deionized water and filter through several layers of cheesecloth to remove the solid residue. Centrifuge the filtrate at high speed to remove any remaining fine particles.

-

Precipitation of Alginate:

-

Calcium Alginate Method: Slowly add a calcium chloride solution to the filtrate with constant stirring to precipitate calcium alginate. Collect the precipitate and wash it with deionized water.

-

Alginic Acid Method: Slowly add dilute HCl to the filtrate to lower the pH to around 2-3, which will precipitate the alginic acid. Collect the gelatinous precipitate.

-

-

Conversion to Sodium Alginate (if using the alginic acid method): Resuspend the alginic acid precipitate in deionized water and add sodium carbonate solution until the pH is neutral to form a viscous sodium alginate solution.

-

Purification and Drying: Precipitate the sodium alginate by slowly adding ethanol (3 volumes) with constant stirring. Collect the fibrous precipitate and wash it with increasing concentrations of ethanol (70%, 85%, and 95%). Dry the purified sodium alginate in an oven at 60°C.

Acid Hydrolysis of Alginate to Monomeric Uronic Acids

This protocol describes an improved sulfuric acid hydrolysis method for the depolymerization of alginate into its constituent uronic acids.

Materials:

-

Purified sodium alginate

-

Sulfuric acid (H₂SO₄), concentrated (98%) and 2 N

-

Barium carbonate (BaCO₃)

-

Heating block or water bath

-

Centrifuge and tubes

-

pH meter

Procedure:

-

Primary Hydrolysis: Add 1 part of the dried sodium alginate to 4 parts of 80% sulfuric acid. Incubate the mixture at 30°C for 3 hours with occasional stirring.

-

Secondary Hydrolysis: Dilute the mixture with deionized water to a final sulfuric acid concentration of 2 N. Heat the solution at 100°C for 2 hours in a sealed tube.

-

Neutralization: Cool the hydrolysate and neutralize it to pH 5.5 by the slow addition of solid barium carbonate. The precipitation of barium sulfate will occur.

-

Clarification: Centrifuge the neutralized solution to remove the barium sulfate precipitate. Collect the supernatant containing the mixture of D-mannuronic and L-guluronic acids.

Purification of this compound

This protocol outlines the separation and purification of this compound from the hydrolysate using chromatographic techniques.

Materials:

-

Alginate hydrolysate

-

Ion-exchange resin (e.g., Dowex 1x8, acetate form)

-

Gel filtration resin (e.g., Bio-Gel P-2)

-

Chromatography columns

-

Elution buffers (e.g., acetic acid or formic acid gradients for ion-exchange; deionized water for gel filtration)

-

Fraction collector

-

Analytical system for uronic acid detection (e.g., HPAEC-PAD)

Procedure:

-

Ion-Exchange Chromatography:

-

Pack a chromatography column with a suitable anion-exchange resin.

-

Equilibrate the column with the starting buffer (e.g., dilute acetic acid).

-

Load the clarified hydrolysate onto the column.

-

Elute the bound uronic acids using a gradient of increasing acetic acid or formic acid concentration. D-mannuronic acid and this compound will elute at different concentrations due to differences in their pKa values and interaction with the resin.

-

Collect fractions and analyze them for the presence of this compound using a suitable analytical method.

-

-

Gel Filtration Chromatography:

-

Pool the fractions containing this compound from the ion-exchange chromatography step and lyophilize them.

-

Dissolve the lyophilized powder in a minimal amount of deionized water.

-

Load the concentrated sample onto a gel filtration column packed with a resin suitable for separating small molecules (e.g., Bio-Gel P-2).

-

Elute the column with deionized water. This step helps to desalt the sample and remove any remaining oligosaccharides.

-

Collect the fractions corresponding to the monomeric uronic acid peak.

-

-

Analysis and Characterization:

-

Analyze the purified fractions using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to confirm the purity of the this compound.

-

Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mandatory Visualizations

Experimental Workflow for this compound Isolation

References

- 1. Metal selectivity of Sargassum spp. and their alginates in relation to their alpha-L-guluronic acid content and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the C-5 Epimerization of D-Mannuronic Acid to L-Guluronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-5 epimerization of β-D-mannuronic acid (M) to α-L-guluronic acid (G) is a critical post-polymerization modification in the biosynthesis of alginate, a polysaccharide with significant industrial and pharmaceutical applications. This transformation is catalyzed by a class of enzymes known as mannuronan C-5 epimerases. The ratio and distribution of M and G residues within the alginate polymer chain dictate its physicochemical properties, such as viscosity and gel-forming ability, which are crucial for its various applications, including in drug delivery and tissue engineering. This technical guide provides a comprehensive overview of the core aspects of this epimerization process, including the enzymes involved, their reaction mechanisms, and detailed experimental protocols for their study and characterization.

Introduction

Alginate is a linear anionic polysaccharide produced by brown algae and certain bacteria, most notably species of Azotobacter and Pseudomonas. It is composed of variable amounts of β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid, arranged in blocks of repeating M residues (M-blocks), repeating G residues (G-blocks), and alternating M and G residues (MG-blocks). The conversion of M to G is a key step that tailors the functional properties of the alginate polymer. Alginates rich in G-blocks, for instance, can form strong and brittle gels in the presence of divalent cations like Ca²⁺, a property exploited in cell immobilization and controlled drug release systems.

The enzymes responsible for this conversion, mannuronan C-5 epimerases, are therefore of significant interest for the biotechnological production of alginates with desired properties. This guide delves into the technical details of these enzymes and the methods used to study them.

The Enzymes: Mannuronan C-5 Epimerases

The primary enzymes catalyzing the C-5 epimerization of D-mannuronic acid are the mannuronan C-5 epimerases. These enzymes are found in both the brown algae that produce alginate and in the bacterial producers. The bacterial epimerases, particularly those from Azotobacter vinelandii, have been the most extensively studied.

Bacterial Mannuronan C-5 Epimerases

Azotobacter vinelandii possesses a family of seven secreted, Ca²⁺-dependent epimerases, designated AlgE1 through AlgE7. These enzymes exhibit a remarkable modular structure, consisting of one or two catalytic 'A-modules' and a variable number of 'R-modules' that are thought to regulate activity and substrate binding.

In contrast, Pseudomonas aeruginosa has a single, periplasmic, Ca²⁺-independent C-5 epimerase, AlgG. This enzyme is believed to introduce isolated G residues into the growing alginate chain.

Enzymatic Reaction Mechanism

The epimerization reaction at the C-5 position is thought to proceed through a proton abstraction and re-addition mechanism. The enzyme first abstracts a proton from the C-5 of a mannuronic acid residue, leading to the formation of a transient enolate intermediate. This is followed by the stereospecific re-addition of a proton to the opposite face of the C-5 carbon, resulting in the formation of a guluronic acid residue.

Quantitative Data on Mannuronan C-5 Epimerases

The biochemical characterization of mannuronan C-5 epimerases has provided valuable quantitative data on their activity and stability. The following tables summarize key parameters for some of the well-studied epimerases.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |

| AlgE4 | Azotobacter vinelandii | 6.8 - 7.5 | 37 | Ca²⁺ |

| AlgG | Pseudomonas aeruginosa | 7.0 - 8.0 | 37 | None |

| PmC5A | Pseudomonas mendocina | 9.0 | 30 | Not specified |

Table 1: Optimal Reaction Conditions for Selected Mannuronan C-5 Epimerases.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| AlgE4 | PolyM | 18 | 14 | 7.8 x 10⁵ | [1] |

| AlgG | PolyM | 13 | 0.022 | 1.7 x 10³ | [1] |

Table 2: Kinetic Parameters of Mannuronan C-5 Epimerases. Note: Kinetic parameters can vary depending on the specific assay conditions and substrate used. PolyM refers to polymannuronic acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of mannuronan C-5 epimerases.

Expression and Purification of Recombinant Epimerases

The production of recombinant mannuronan C-5 epimerases, often with a polyhistidine (His) tag, is typically performed in Escherichia coli.

Protocol:

-

Cloning: The gene encoding the epimerase of interest is cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature, such as 16-25°C, for 12-18 hours to enhance the production of soluble protein.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged epimerase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Enzyme Activity Assay using NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique to monitor the epimerization reaction and determine the M/G ratio in alginate.

Protocol:

-

Substrate Preparation: Prepare a solution of polymannuronic acid (PolyM) or an M-rich alginate at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM MOPS, pH 6.9, 75 mM NaCl, and 4 mM CaCl₂ for Ca²⁺-dependent enzymes).

-

Reaction Setup:

-

Transfer a known volume of the substrate solution (e.g., 500 µL) to an NMR tube.

-

Acquire a baseline ¹H-NMR spectrum of the substrate before adding the enzyme.

-

Initiate the reaction by adding a known amount of the purified epimerase to the NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H-NMR spectra at regular time intervals to monitor the progress of the reaction.

-

Typical acquisition parameters on a 500 MHz spectrometer include: a spectral width of 10 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds. The number of scans will depend on the sample concentration.

-

The reaction is typically carried out at the optimal temperature for the enzyme directly in the NMR spectrometer.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

The anomeric protons of mannuronic acid (M) and guluronic acid (G) residues give distinct signals in the ¹H-NMR spectrum. The signal for the anomeric proton of G is typically found around 5.0 ppm, while that of M is around 4.6-4.8 ppm, depending on the neighboring residues.

-

Calculate the fraction of guluronic acid (F_G) by integrating the respective anomeric proton signals using the following formula: F_G = I_G / (I_G + I_M) where I_G is the integral of the G anomeric proton signal and I_M is the integral of the M anomeric proton signal.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a valuable tool for studying the structure-function relationship of mannuronan C-5 epimerases by introducing specific amino acid substitutions.

Protocol (based on the QuikChange™ method):

-

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA (carrying the wild-type epimerase gene), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

-

Perform PCR with a thermal cycling program that includes an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

-

-

Digestion of Parental DNA:

-

Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental plasmid DNA, which was isolated from a dam⁺ E. coli strain. The newly synthesized DNA in the PCR reaction is unmethylated and remains intact.

-

-

Transformation: Transform the DpnI-treated DNA into a highly competent E. coli strain.

-

Selection and Sequencing:

-

Plate the transformed cells on an agar plate containing the appropriate antibiotic.

-

Isolate plasmid DNA from the resulting colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualizations

The following diagrams illustrate key aspects of the C-5 epimerization of D-mannuronic acid.

Figure 1: Simplified pathway of alginate biosynthesis in bacteria.

Figure 2: General workflow for epimerase characterization.

Figure 3: Modular structure of AlgE epimerases.

Conclusion

The C-5 epimerization of D-mannuronic acid to L-guluronic acid is a pivotal process in determining the functional properties of alginate. A thorough understanding of the mannuronan C-5 epimerases that catalyze this reaction is essential for the development of tailored alginates for advanced applications in medicine and biotechnology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this field to further explore and harness the potential of these fascinating enzymes.

References

A Preliminary Investigation into the Bioactivity of L-Guluronic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Guluronic acid, a uronic acid monosaccharide and a constituent of alginic acid found in brown algae, has emerged as a molecule of interest in the field of drug discovery.[1] Preliminary screenings have revealed its potential as a novel non-steroidal anti-inflammatory drug (NSAID) and an anticancer agent.[2][3][4] This technical guide provides a comprehensive summary of the current findings on the bioactivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from preliminary studies on this compound, often referred to in the literature as G2013.

Table 1: Anticancer Activity of this compound (G2013) on Hepatocellular Carcinoma (HepG2) Cells [2]

| Concentration (µg/mL) | Incubation Time (hours) | Effect on Cell Viability | Induction of Apoptosis |

| 5 - 200 | 72 | Statistically insignificant decrease | - |

| 200 | - | - | Considerable increase |

| 400 | 72 | Statistically significant decrease (p<0.05 and p<0.01) | - |

Table 2: Anti-inflammatory Effects of this compound (G2013) on HEK-Blue hTLR4 Cells [5]

| Concentration (µg/mL) | Cytotoxicity | Effect on Gene Expression (mRNA levels) | Effect on Cytokine Levels |

| ≤ 125 | No cytotoxic effect | - | - |

| Low and High Doses | - | Significant reduction in TLR4 and MyD88 (p<0.05) | Decrease in IL-1β (p<0.05) |

| Low Dose | - | Significant increase in SHIP1 and SOCS1 (p<0.05) | - |

| Low and High Doses | - | Significant reduction in NF-κB (p<0.05, p<0.01) | - |

Table 3: Effect of this compound (G2013) on HT29 Cells [6]

| Concentration (µg/mL) | Cytotoxicity on HEK293-TLR2 & -TLR4 cells | Effect on Gene Expression (mRNA levels) in HT29 cells |

| ≤ 125 | No apparent cytotoxic effect | - |

| 5 | - | Significant decrease in TLR2 (p=0.02) and TLR4 (p=0.001) |

Experimental Protocols

This section details the methodologies employed in the preliminary bioactivity screening of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, L929, HEK-Blue hTLR4) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 15, 25, 50, 100, 200, and 400 μg/ml) and a vehicle control.[2]

-

Incubation: Incubate the plates for different time intervals (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Detection (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at selected concentrations.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of target genes.

Protocol:

-

RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for target genes (e.g., TLR4, MyD88, SHIP1, SOCS1, NF-κB) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using methods like the 2-ΔΔCt method.

Cytokine Quantification (Enzyme-Linked Immunosorbent Assay - ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β).

-

Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

-

Sample Addition: Add cell culture supernatants from treated and untreated cells to the wells.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

-

Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).

-

Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: Determine the cytokine concentration by comparing the absorbance of the samples to a standard curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the bioactivity of this compound.

Caption: General experimental workflow for bioactivity screening.

Caption: this compound modulates the TLR4 signaling pathway.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. The Evaluation of Safety Property and Apoptotic Efficacy of α-L-Guluronic Acid (G2013), as a Novel NSAID, Under In Vitro Examination on L929 and Hepatocellular Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Effects of guluronic acid (G2013) on SHIP1, SOCS1 induction and related molecules in TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

The Immunomodulatory Potential of L-Guluronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Guluronic acid, a monosaccharide derived from alginate, has emerged as a promising immunomodulatory agent with significant therapeutic potential. Early research has demonstrated its ability to temper inflammatory responses through various mechanisms, including the downregulation of key signaling pathways and the modulation of immune cell activity. This technical guide provides an in-depth overview of the foundational studies on the immunomodulatory effects of this compound, with a focus on its impact on Toll-like receptor signaling, cytokine production, and chemokine receptor expression. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of key pathways are presented to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation.

Introduction

Chronic inflammatory and autoimmune diseases represent a significant global health challenge. The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. This compound, and its α-L-Guluronic acid form (often referred to as G2013 in research), has garnered attention for its anti-inflammatory and immunomodulatory properties.[1] Derived from brown seaweed, this natural compound has shown potential in preclinical and clinical settings for various inflammatory conditions, including multiple sclerosis and rheumatoid arthritis. This guide synthesizes the early research that forms the basis of our understanding of this compound's immunomodulatory capabilities.

Core Mechanisms of Immunomodulation

Early investigations into this compound have elucidated several key mechanisms through which it exerts its immunomodulatory effects. These primarily revolve around its ability to interfere with pro-inflammatory signaling cascades, particularly those mediated by Toll-like receptors (TLRs).

Modulation of Toll-like Receptor (TLR) Signaling

Toll-like receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses. Dysregulation of TLR signaling is implicated in the pathogenesis of many inflammatory diseases. Research indicates that this compound can significantly downregulate the expression and signaling of TLR2 and TLR4.

A key study demonstrated that G2013 treatment of the HT29 human colon adenocarcinoma cell line led to a significant decrease in the mRNA expression of both TLR2 and TLR4.[2][3] This effect is critical as TLR4, in particular, is a primary receptor for lipopolysaccharide (LPS), a potent inflammatory endotoxin from Gram-negative bacteria.

The immunomodulatory effect of this compound extends downstream of the TLRs. It has been shown to downregulate the expression of key adaptor and signaling molecules in the TLR pathway, including Myeloid Differentiation primary response 88 (MyD88), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), TNF Receptor-Associated Factor 6 (TRAF6), and Inhibitor of kappa B (IκB), ultimately leading to the reduced activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Signaling Pathway: this compound's Inhibition of the TLR4 Pathway

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Regulation of Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. This compound has been investigated for similar properties. Studies have shown that it can significantly reduce both the gene expression and the activity of COX-1 and COX-2.[1][4][5] This dual action on both the synthesis and function of these key inflammatory enzymes contributes to its anti-inflammatory profile.

Modulation of Chemokine Receptor Expression

The migration of immune cells to sites of inflammation is a critical step in the inflammatory cascade, orchestrated by chemokines and their receptors. In the context of systemic lupus erythematosus (SLE), a chronic autoimmune disease, this compound has been shown to downregulate the mRNA expression of several key chemokine receptors on peripheral blood mononuclear cells (PBMCs), including CXCR3, CXCR4, CCR1, CCR2, and CCR5.[6] By reducing the expression of these receptors, this compound may limit the infiltration of pathogenic immune cells into inflamed tissues.

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from early research on the immunomodulatory effects of this compound (G2013).

Table 1: In Vitro Effects of this compound (G2013) on Gene Expression

| Cell Type | Target Gene | Treatment Concentration | Outcome | p-value | Reference |

| HT29 | TLR2 mRNA | 5 µg/ml | Significant Decrease | 0.02 | [2][3] |

| HT29 | TLR4 mRNA | 5 µg/ml | Significant Decrease | 0.001 | [2][3] |

| HEK293-TLR4 | IRAK1 | 5 µg/ml and 25 µg/ml | 5 to 8-fold reduction (dose-dependent) | <0.001 | [3] |

| HEK293-TLR4 | TRAF6 | 5 µg/ml and 25 µg/ml | 3 to 10-fold reduction (dose-dependent) | <0.05 | [3] |

| LPS-stimulated PBMCs | COX-1 | Low and High Dose | Significant Reduction | <0.05 | [1][4] |

| LPS-stimulated PBMCs | COX-2 | Low and High Dose | Significant Reduction | <0.05 | [1][4] |

| SLE Patient PBMCs | CXCR3, CXCR4, CCR1, CCR2 mRNA | 5, 25, and 50 µg/mL | Significant Downregulation | Not specified | [6] |

| SLE Patient PBMCs | CCR5 mRNA | 25 and 50 µg/mL | Significant Downregulation | Not specified | [6] |

Table 2: In Vitro Effects of this compound (G2013) on Enzyme Activity

| Enzyme | Treatment Concentration | Outcome | p-value | Reference |

| COX-1 Activity | 5, 50, and 500 µM | Significant Reduction | <0.0001 | [1][4] |

| COX-2 Activity | 5, 50, and 500 µM | Significant Reduction | <0.0001 | [1][4] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the immunomodulatory effects of this compound.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Whole blood is collected from healthy donors or patients into tubes containing an anticoagulant (e.g., heparin).

-

Dilution: The blood is diluted with an equal volume of phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.

-

Centrifugation: The tubes are centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: The layer of mononuclear cells at the plasma-Ficoll interface is carefully collected.

-

Washing: The collected cells are washed twice with PBS or cell culture medium (e.g., RPMI-1640) by centrifugation.

-

Cell Counting and Viability: Cells are resuspended in complete culture medium, and the cell number and viability are determined using a hemocytometer and trypan blue exclusion.

-

Cell Culture and Treatment: PBMCs are seeded in culture plates at a specific density and treated with various concentrations of this compound (G2013) with or without an inflammatory stimulus like LPS.

Experimental Workflow: In Vitro Analysis of this compound's Effect on PBMCs

Caption: General experimental workflow for in vitro PBMC studies.

Cell Line Culture and Treatment (HT29 Cells)

-

Cell Culture: HT29 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into culture plates and allowed to adhere and grow to a desired confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (G2013).

-

Incubation: Cells are incubated with the treatment for a specified period (e.g., 24 hours).

-

Downstream Analysis: Following incubation, cells are harvested for subsequent analysis, such as RNA extraction for gene expression studies.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

-

RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., TLR2, TLR4, COX-1, COX-2) and a housekeeping gene (for normalization). The reaction is performed in a real-time PCR thermal cycler, and the amplification is monitored using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Cytokine Quantification (Enzyme-Linked Immunosorbent Assay - ELISA)

-

Sample Collection: Cell culture supernatants are collected after treatment and incubation.

-

ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's protocol for the specific cytokine of interest (e.g., IL-6, TNF-α). This typically involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate to produce a colorimetric signal.

-

Data Analysis: The concentration of the cytokine in the samples is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion and Future Directions

The early research on this compound has laid a strong foundation for its development as a novel immunomodulatory agent. The collective evidence points to its ability to suppress inflammatory responses by targeting key signaling pathways, particularly the TLR-MyD88-NF-κB axis, and by modulating the expression and activity of pro-inflammatory enzymes and chemokine receptors.

While the initial findings are promising, further research is warranted to fully elucidate the molecular mechanisms of action of this compound. Future studies should focus on:

-

Identifying the direct molecular targets of this compound within immune cells.

-

Conducting comprehensive dose-response studies to determine optimal therapeutic concentrations.

-

Expanding clinical trials to a broader range of inflammatory and autoimmune diseases.

-

Investigating the potential for combination therapies with existing anti-inflammatory drugs.

The continued exploration of this compound's immunomodulatory potential holds promise for the development of new and effective treatments for a variety of debilitating inflammatory conditions.

References

- 1. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Immunomodulatory Role of G2013 (α-L-Guluronic Acid) on the Expression of TLR2 and TLR4 in HT29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the oral administration of α-l-guluronic acid on COX-1 and COX-2 gene expression profile in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

L-Guluronic Acid: A Cornerstone in the Architecture of Alginic Acid for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alginic acid, a naturally occurring anionic polysaccharide primarily extracted from brown seaweeds (Phaeophyceae), has garnered significant attention across the pharmaceutical, biomedical, and food industries for its unique physicochemical properties, including its ability to form hydrogels, its biocompatibility, and its low toxicity.[1] The remarkable versatility of alginic acid is intrinsically linked to its molecular architecture, specifically the composition and arrangement of its constituent monosaccharides: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[2] This technical guide provides a comprehensive overview of the pivotal role of L-guluronic acid in defining the structure and functionality of alginic acid, with a focus on the implications for research and development.

The Duality of Monomers: this compound and D-Mannuronic Acid

Alginic acid is a linear block copolymer composed of repeating units of M and G residues linked by 1,4-glycosidic bonds.[3] These monomers are not randomly distributed but are arranged in three distinct block types: homopolymeric regions of consecutive G residues (G-blocks), homopolymeric regions of consecutive M residues (M-blocks), and heteropolymeric regions of alternating M and G residues (MG-blocks).[4][5]

The spatial conformation of these monomers is a key determinant of the polymer's overall structure and properties. The 1C4 chair conformation of α-L-guluronic acid residues results in a buckled, chain-like structure for the G-blocks. In contrast, the 4C1 chair conformation of β-D-mannuronic acid residues leads to a flatter, more extended ribbon-like structure for the M-blocks.[2]

The Decisive Role of this compound in Gelation: The "Egg-Box" Model

The proportion and distribution of this compound residues are paramount in dictating the gelling properties of alginic acid, a phenomenon elegantly described by the "egg-box" model.[6][7] The unique stereochemistry of the G-blocks creates cavities that are ideally sized and shaped to cooperatively bind divalent cations, most notably calcium ions (Ca²⁺).[7]

This interaction involves the ionic bonding between the carboxyl groups of the G-residues and the divalent cations. The chelation of a single calcium ion by carboxyl and hydroxyl groups from adjacent G-blocks on one polymer chain, and the subsequent interaction with G-blocks on an adjacent polymer chain, creates a strong, three-dimensional network. This "egg-box" structure is responsible for the formation of stable, thermo-irreversible hydrogels.[6] Alginates with a higher proportion of G-blocks form stronger, more brittle gels, while those with a higher proportion of M-blocks tend to form softer, more flexible gels.[8]

Quantitative Analysis of Monomer Composition

The ratio of D-mannuronic acid to this compound (M/G ratio) is a critical parameter that varies significantly depending on the source of the alginate, including the species of brown algae, the part of the plant, and the season of harvest.[9][10] This ratio profoundly influences the physical and biological properties of the resulting alginate.

| Source Organism | M/G Ratio | Reference(s) |

| Laminaria hyperborea (stipe) | 0.45 - 0.82 | [11] |

| Laminaria hyperborea (blade) | 1.20 - 1.60 | [11] |

| Laminaria digitata | 1.08 - 1.63 | [12][13][14] |

| Macrocystis pyrifera | 1.5 - 1.7 | [15] |

| Ascophyllum nodosum | 0.85 - 1.85 | [15] |

| Sargassum pallidum | 2.14 | |

| Sargassum siliquosum | 0.72 | [15] |

| Sargassum muticum | 0.31 | [15] |

| Costaria costata | 2.22 | |

| Scytosiphon lomentarius | 0.60 | |

| Cystoseira barbata | 0.64 | [12] |

| Azotobacter vinelandii | 0.11 - 0.43 (can be higher) | |

| Pseudomonas aeruginosa | High M-content |

Experimental Protocols

Extraction and Purification of Alginic Acid from Brown Seaweed

This protocol provides a general method for the extraction of sodium alginate, which can then be converted to alginic acid.

Materials:

-

Dried brown seaweed (e.g., Laminaria hyperborea)

-

Formaldehyde solution (2% v/v)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium carbonate (Na₂CO₃) solution, 2% w/v

-

Ethanol (95%)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (Buchner funnel), oven

Methodology:

-

Pre-treatment (Depigmentation and Removal of Phenolic Compounds):

-

Mill the dried seaweed to a fine powder.

-

Soak the milled seaweed in a 2% formaldehyde solution overnight at a solid-to-liquid ratio of 1:10 (w/v). This step helps to remove pigments and phenolic compounds that can interfere with the extraction and discolor the final product.

-

Filter the seaweed and wash it thoroughly with deionized water.

-

-

Acid Treatment:

-

Treat the washed seaweed with 0.1 M HCl at 60°C for 2 hours with a solid-to-liquid ratio of 1:20 (w/v). This step converts the insoluble alginate salts (calcium and magnesium alginates) into insoluble alginic acid.

-

Filter the biomass and wash with deionized water until the filtrate is neutral.

-

-

Alkaline Extraction:

-

Resuspend the acid-treated biomass in a 2% Na₂CO₃ solution at 50°C for 2 hours with a solid-to-liquid ratio of 1:20 (w/v). This converts the insoluble alginic acid into soluble sodium alginate, which dissolves into the solution.

-

Separate the viscous supernatant containing the sodium alginate from the solid residue by centrifugation or filtration.

-

-

Precipitation:

-

Precipitate the sodium alginate from the supernatant by adding ethanol (95%) in a 1:1 (v/v) ratio while stirring. The sodium alginate will precipitate as white fibrous strands.

-

Collect the precipitated sodium alginate by filtration.

-

-

Drying:

-

Wash the precipitate with ethanol to remove excess salts.

-

Dry the purified sodium alginate in an oven at 60°C until a constant weight is achieved.

-

Determination of M/G Ratio by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and accurate method for determining the M/G ratio and the block structure of alginates.

Materials:

-

Purified sodium alginate sample

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation:

-

Dissolve 10-20 mg of the sodium alginate sample in 0.5-1.0 mL of D₂O directly in an NMR tube.

-

To reduce the viscosity of the solution and improve spectral resolution, the sample can be partially hydrolyzed by mild acid treatment (e.g., adjusting the pD to 3-4 and heating at 80-90°C for a short period) followed by neutralization. Alternatively, running the NMR experiment at an elevated temperature (e.g., 80-90°C) can also reduce viscosity.[1][16]

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum at a constant elevated temperature (e.g., 80°C) to ensure low viscosity and good spectral resolution.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectral region of interest is typically between 4.4 and 5.1 ppm, which contains the anomeric protons of the M and G residues.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of the G residues (H-1 of G, typically around 5.08 ppm), the M residues (H-1 of M, typically around 4.70 ppm), and the alternating MG blocks (anomeric proton of M in an MG sequence).[17]

-

The M/G ratio is calculated from the relative areas of these integrated signals. The fraction of G residues (FG) can be calculated from the integral of the G anomeric proton signal (IG) and the total integral of the anomeric region (Itotal): FG = IG / Itotal. The fraction of M residues (FM) is then 1 - FG. The M/G ratio is FM / FG.

-

Further analysis of the fine structure of the anomeric proton signals can provide information on the diad and triad sequences (MM, GG, MG, GMM, etc.), allowing for a more detailed characterization of the block structure.[2]

-

Determination of M/G Ratio by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for estimating the M/G ratio of alginates.

Materials:

-

Purified sodium alginate sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Potassium bromide (KBr) for pellet preparation (alternative method)

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the powdered sodium alginate sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the finely ground sodium alginate sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

FTIR Data Acquisition:

-

Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the M and G units. The bands around 1030 cm⁻¹ and 808 cm⁻¹ are often assigned to M residues, while the bands around 1080-1100 cm⁻¹ and 787 cm⁻¹ are attributed to G residues.[16]

-

The ratio of the intensities or areas of these specific bands can be correlated to the M/G ratio. Calibration curves are typically generated using alginate samples with known M/G ratios determined by a primary method like NMR.

-

Logical Relationships and Structures

The structural arrangement of L-guluronic and D-mannuronic acids within the alginic acid polymer is fundamental to its function.

Conclusion

This compound is not merely a constituent monomer of alginic acid but a critical determinant of its higher-order structure and functionality. The arrangement of this compound into G-blocks provides the structural basis for the formation of robust hydrogels through ionic crosslinking, a property that is central to many of its applications in drug delivery, tissue engineering, and as a food additive. A thorough understanding and precise characterization of the this compound content and distribution within the alginate polymer are therefore essential for the rational design and development of alginate-based materials with tailored properties for specific applications. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this versatile biopolymer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvement of Alginate Extraction from Brown Seaweed (Laminaria digitata L.) and Valorization of Its Remaining Ethanolic Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improvement of Alginate Extraction from Brown Seaweed (Laminaria digitata L.) and Valorization of Its Remaining Ethanolic Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Metal Ion Binding Capacity of L-Guluronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal ion binding capacity of L-Guluronic acid, a key component of the biopolymer alginate. Understanding these interactions is crucial for the application of guluronic acid-containing materials in drug delivery, tissue engineering, and as therapeutic agents for metal detoxification.

Introduction to this compound and its Metal Ion Binding Properties

This compound is a uronic acid and a C-5 epimer of D-mannuronic acid.[1] Along with D-mannuronic acid, it is a primary constituent of alginic acid, a polysaccharide abundant in brown algae.[1] The unique stereochemistry of this compound, particularly the axial-equatorial-axial arrangement of its hydroxyl groups and the presence of a carboxylate moiety, facilitates the chelation of metal ions.[1] This binding capacity is especially pronounced for divalent cations.

The interaction between polyguluronic acid regions of alginate and divalent cations is famously described by the "egg-box" model. This model posits that the buckled chain conformation of polyguluronate creates electronegative cavities that precisely accommodate divalent metal ions, leading to the formation of a stable, cross-linked hydrogel network.

Metal Ion Specificity and Binding Affinity

This compound exhibits a preferential binding affinity for divalent and trivalent metal ions over monovalent ions. The strength of this interaction is influenced by factors such as the ionic radius and charge of the metal ion.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding of various metal ions to alginate, with a focus on the contribution of guluronic acid residues. It is important to note that much of the available data is for alginate as a whole, which is a copolymer of guluronic and mannuronic acid. The binding affinity is often higher in alginates with a higher proportion of this compound residues.

Table 1: Binding Constants of Metal Ions with Alginate

| Metal Ion | Binding Constant (K) | Method | Notes |

| Fe(III) | K₁ = 1 x 10⁶ M⁻¹ | Isothermal Titration Calorimetry (ITC) | Two-site binding model observed.[2] |

| Fe(III) | K₂ = 3 x 10⁴ M⁻¹ | Isothermal Titration Calorimetry (ITC) | Second binding event.[2] |

| Fe(III) | K = 1 x 10³ M⁻¹ | UV-Visible Spectroscopy | 1:1 binding model.[2] |

Table 2: Order of Binding Affinity of Metal Ions with Alginate

| Order of Affinity (Product of n and K) |

| Pb²⁺ > Dy³⁺ > Tb³⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ > Cd²⁺ > Fe²⁺, Fe³⁺ > Cs⁺ > Al³⁺ > Co²⁺ > Ni²⁺ > Cu²⁺ > Ag⁺ > K⁺ > Li⁺[3] |

Table 3: Order of Binding Constant (K) of Metal Ions with Alginate

| Order of Binding Constant (K) |

| Sr²⁺ > Pb²⁺ > Tb³⁺ > Dy³⁺ > Ca²⁺ > Cd²⁺ > Mg²⁺ > Fe²⁺ > Fe³⁺ > Co²⁺ > Al³⁺ > Ni²⁺ > Cs⁺ > Cu²⁺ > Ag⁺ > Li⁺ > K⁺[3] |

Table 4: Calculated Binding Free Energy Order for α-L-guluronate

| Order of Binding Free Energy |

| Cu²⁺ > Co²⁺ > Zn²⁺ ~ Mn²⁺ > Cd²⁺[4] |

Experimental Protocols for Investigating Metal Ion Binding

Several key techniques are employed to characterize the interaction between this compound and metal ions. Detailed methodologies for these experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound or polyguluronic acid (typically 10-50 µM) in a suitable buffer (e.g., Tris, HEPES).

-

Prepare a solution of the metal salt (typically 100-500 µM, 10-20 times the concentration of the guluronate solution) in the exact same buffer to minimize heats of dilution.[3]

-

Degas both solutions to prevent the formation of air bubbles.[3]

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with buffer.

-

Load the guluronate solution into the sample cell and the metal ion solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C or 37°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the metal ion solution into the guluronate solution.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

Continue injections until the binding sites are saturated, as indicated by a return of the heat signal to the baseline (heat of dilution).

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat data against the molar ratio of metal ion to guluronate.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site, two-site) to determine the thermodynamic parameters.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups involved in metal ion binding by observing shifts in their vibrational frequencies.

Experimental Protocol:

-

Sample Preparation:

-

Prepare metal-alginate complexes by adding a sodium alginate solution dropwise to a solution of the desired metal salt (e.g., CaCl₂, Cu(NO₃)₂, etc.).[6]

-

Allow the formed beads to equilibrate, then filter, wash with deionized water, and dry.[6]

-

Grind the dried beads into a fine powder.

-

For analysis, prepare a KBr pellet by mixing a small amount of the powdered sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[4][7]

-

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the clean ATR crystal.

-

Record the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the spectrum of the metal-guluronate complex to that of the free guluronic acid (or sodium guluronate).

-

Pay close attention to the shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. These shifts provide insights into the coordination mode (e.g., unidentate, bidentate, bridging).[2][6]

-

Potentiometric Titration

This technique can be used to determine the stability constants of metal-ligand complexes by monitoring the change in pH upon titration.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a solution of this compound or polyguluronic acid of known concentration.

-

Prepare a standardized solution of a strong base (e.g., NaOH).

-

Prepare a solution of the metal salt of interest.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the guluronate solution with the standardized base in the absence and presence of a known concentration of the metal salt.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both titrations (with and without the metal ion).

-

The displacement of the titration curve in the presence of the metal ion is indicative of complex formation.

-

Use appropriate calculation methods (e.g., Bjerrum's method) to determine the stability constants of the metal-guluronate complexes from the titration data.

-

Signaling Pathways and Biological Implications

While the primary biological role of metal ion binding to this compound in alginate is the formation of hydrogels for applications like cell encapsulation and drug delivery, emerging research suggests more direct interactions with cellular signaling pathways.

One study has shown that guluronate oligosaccharides can activate macrophages through a Toll-like receptor 4 (TLR4)-mediated signaling pathway. This activation involves the Akt/NF-κB and MAPK signaling cascades, leading to the production of nitric oxide and TNF-α. While this study did not directly investigate metal-guluronate complexes, it opens the possibility that such complexes could modulate immune responses.

Logical Relationships in Metal Ion Binding

The binding of metal ions to this compound is a complex process governed by several interrelated factors. The following diagram illustrates these relationships.

Conclusion

The metal ion binding capacity of this compound is a cornerstone of its functionality in various scientific and biomedical applications. The preferential chelation of divalent and trivalent cations, governed by the principles of the "egg-box" model, allows for the formation of structured biomaterials with tunable properties. A thorough understanding of the binding affinities, thermodynamics, and the experimental techniques used to elucidate these interactions is paramount for the rational design of novel guluronate-based materials for drug development and beyond. Further research into the direct signaling roles of metal-guluronate complexes will likely unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal-carboxylate interactions in metal-alginate complexes studied with FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between Physical Parameters of Various Metal Ions and Binding Affinity for Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of bivalent metal cations by α-L-guluronate: insights from the DFT-MD simulations | Semantic Scholar [semanticscholar.org]

- 5. Sorption of metal cations by alginate-based biosorbents. On the correct determination of the thermodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Beyond the Algae: A Technical Guide to Bacterial L-Guluronic Acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Guluronic acid, a key component of the biopolymer alginate, has traditionally been sourced from marine brown algae. However, the inherent variability of algal-derived alginates presents challenges for applications demanding high purity and batch-to-batch consistency, particularly in the pharmaceutical and biomedical fields. This technical guide explores the natural sources of this compound beyond the algal kingdom, with a primary focus on bacterial producers. We delve into the biosynthesis of this compound in these microorganisms, provide detailed experimental protocols for its extraction, purification, and quantification, and present quantitative data on its prevalence in bacterial alginates. This document serves as a comprehensive resource for researchers and professionals seeking to harness the potential of microbial systems for the production of well-defined, high-value alginates rich in this compound.

Introduction: The Quest for Controlled Alginate Production

Alginate, a linear anionic polysaccharide, is a copolymer of (1→4)-linked β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G).[1][2] The ratio and distribution of these two uronic acids, particularly the presence of G-blocks, dictate the physicochemical properties of the alginate, such as its gelling strength and viscosity. While brown seaweeds are the conventional source of alginate, the composition of these algal polymers can vary significantly depending on the species, geographical location, and harvest season. This variability poses a significant hurdle for applications requiring precise and reproducible material characteristics.

Bacteria, particularly species from the genera Pseudomonas and Azotobacter, have emerged as promising alternative sources of alginate.[3] Bacterial alginate biosynthesis offers the potential for controlled fermentation processes, leading to the production of alginates with tailored M/G ratios and molecular weights.[4] This guide provides an in-depth exploration of these bacterial sources of this compound.

Non-Algal Natural Sources of this compound

While this compound is a constituent of some complex polysaccharides in various organisms, its significant and well-characterized presence as a primary component of a structural polymer outside of algae is predominantly found in certain bacterial species.

Bacterial Producers of Alginate

The most prominent bacterial producers of alginate, and therefore this compound, belong to the genera Pseudomonas and Azotobacter.

-

Pseudomonas aeruginosa : This opportunistic human pathogen is one of the most studied alginate-producing bacteria.[3] Alginate production in P. aeruginosa is a key virulence factor, contributing to the formation of biofilms that protect the bacteria from the host immune system and antibiotics.[1] The alginate produced by mucoid strains of P. aeruginosa is often rich in this compound.[5]

-

Azotobacter vinelandii : This nitrogen-fixing soil bacterium is a non-pathogenic producer of alginate.[4][6] A. vinelandii produces alginate as part of its life cycle, particularly during the formation of desiccation-resistant cysts.[6] The composition of A. vinelandii alginate, including its this compound content, can be influenced by culture conditions.[7][8]

-

Other Bacterial Species : While P. aeruginosa and A. vinelandii are the most well-documented, other species within these genera and potentially other bacterial species may also produce alginate.

Extensive research has not revealed significant natural production of this compound-containing alginates in terrestrial plants, fungi, or invertebrates. While these organisms produce a variety of other uronic acids, such as D-glucuronic acid and D-galacturonic acid, this compound in the form of alginate appears to be a specialized product of marine algae and certain bacteria.

Quantitative Analysis of this compound in Bacterial Alginates

The this compound content in bacterial alginates is typically expressed as the M/G ratio (the ratio of D-mannuronic acid to this compound). This ratio is a critical parameter that influences the functional properties of the alginate. The following tables summarize reported M/G ratios for alginates from Pseudomonas aeruginosa and Azotobacter vinelandii under various conditions.

| Strain/Condition | M/G Ratio | Reference |

| Pseudomonas aeruginosa PAO1 (mucoid variant) | ~0.4 - 1.5 | [3] |

| Pseudomonas aeruginosa clinical isolates | Highly variable | [3] |

| Pseudomonas fluorescens | Produces primarily polymannuronic acid (high M/G) | [9] |

Table 1: this compound Content (M/G Ratio) in Pseudomonas Alginates

| Strain/Condition | M/G Ratio | Reference |

| Azotobacter vinelandii (wild type) | ~0.25 - 1.0 | [6][7] |

| Azotobacter vinelandii (high aeration) | Lower M/G ratio (higher G) | [4] |

| Azotobacter vinelandii (low aeration) | Higher M/G ratio (lower G) | [4] |

| Azotobacter vinelandii (specific carbon sources) | Variable | [10] |

| Azotobacter vinelandii (specific nitrogen sources) | Variable | [8] |

Table 2: this compound Content (M/G Ratio) in Azotobacter Alginates

Biosynthesis of this compound in Bacteria

In bacteria, this compound is not synthesized as a monomer and then polymerized. Instead, alginate is first synthesized as a homopolymer of D-mannuronic acid (polymannuronic acid). Subsequently, a periplasmic enzyme called mannuronan C-5-epimerase converts some of the D-mannuronic acid residues into this compound residues at the polymer level.[6]

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. US20120190077A1 - Culture Medium and Methods for Producing Alginate From Stable Mucoid Strains of Pseudomonas Aeruginosa - Google Patents [patents.google.com]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. Generation of a highly attenuated strain of Pseudomonas aeruginosa for commercial production of alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of an Azotobacter vinelandii Type I Secretion System Responsible for Export of the AlgE-Type Mannuronan C-5-Epimerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Degradation of Alginate to Yield L-Guluronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract